molecular formula C17H19NO5 B14151937 3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione CAS No. 573934-32-4

3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione

Cat. No.: B14151937
CAS No.: 573934-32-4
M. Wt: 317.34 g/mol
InChI Key: FFGXYKSRDSNOTB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione is an organic compound with a complex structure that includes multiple methyl groups, a nitrophenyl group, and an oxane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione typically involves multiple steps, including the formation of the oxane-dione core and the introduction of the nitrophenyl group. Common synthetic routes may include:

    Formation of the Oxane-Dione Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Addition of the Nitrophenyl Group: This step may involve a nitration reaction followed by a coupling reaction to attach the nitrophenyl group to the oxane-dione core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or marker in biological studies due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,3,5,5-tetramethyl-6-[(E)-2-(4-nitrophenyl)ethenyl]oxane-2,4-dione: Similar structure but with a different position of the nitrophenyl group.

    3,3,5,5-tetramethyl-6-[(E)-2-(2-nitrophenyl)ethenyl]oxane-2,4-dione: Similar structure but with a different position of the nitrophenyl group.

Uniqueness

The uniqueness of 3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

573934-32-4

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione

InChI

InChI=1S/C17H19NO5/c1-16(2)13(23-15(20)17(3,4)14(16)19)9-8-11-6-5-7-12(10-11)18(21)22/h5-10,13H,1-4H3/b9-8+

InChI Key

FFGXYKSRDSNOTB-CMDGGOBGSA-N

Isomeric SMILES

CC1(C(OC(=O)C(C1=O)(C)C)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C=CC2=CC(=CC=C2)[N+](=O)[O-])C

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.